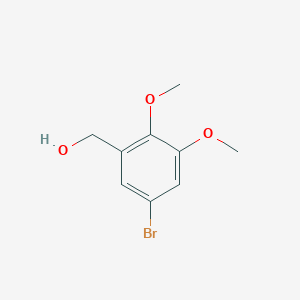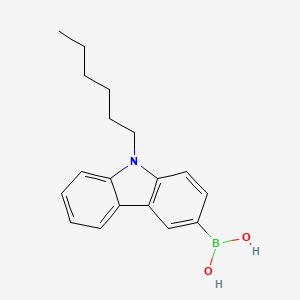
2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol
Übersicht
Beschreibung
2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol is a fluorescent whitening agent that is widely used in various industries, including textiles, paper, and plastics. The compound is also known as Tinopal CBS-X or Optical Brightener 351. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of this compound in scientific research.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol involves the absorption of light in the ultraviolet and blue regions of the spectrum, followed by emission of light in the blue region. The compound functions as a fluorescent whitening agent by absorbing ultraviolet light and re-emitting blue light, which enhances the brightness and whiteness of materials.
Biochemical and Physiological Effects:
2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol has minimal biochemical and physiological effects on living organisms. The compound is not toxic or mutagenic and does not interfere with cellular processes. However, it is important to note that the compound may have indirect effects on biological systems through its use as a labeling agent in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol in lab experiments include its high fluorescence intensity, stability, and compatibility with a wide range of biological and chemical systems. The compound is also relatively inexpensive and readily available. However, limitations include its potential interference with some biological processes and the need for specialized equipment to detect its fluorescence.
Zukünftige Richtungen
There are many potential future directions for research on 2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol. Some possible areas of investigation include:
1. Development of new synthesis methods to improve the yield and purity of the compound.
2. Exploration of new applications of the compound in scientific research, such as in drug discovery or disease diagnosis.
3. Investigation of the potential effects of the compound on biological systems, including its interaction with proteins and other biomolecules.
4. Development of new analytical techniques that utilize the fluorescence of the compound for detection and imaging purposes.
5. Optimization of the compound for use in specific applications, such as in flow cytometry or fluorescence microscopy.
In conclusion, 2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol is a versatile and widely used compound in scientific research. Its fluorescence properties make it a valuable tool for labeling and detection purposes. Further research is needed to explore its potential applications and optimize its use in different scientific contexts.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol has a wide range of potential applications in scientific research. The compound is commonly used as a fluorescent probe in biochemistry and cell biology studies. It can be used to label proteins, nucleic acids, and other biomolecules for imaging and detection purposes. The compound is also used in flow cytometry, fluorescence microscopy, and other analytical techniques.
Eigenschaften
IUPAC Name |
2-methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-10-17-12-8-13(18)11(7-14(12)19-10)16(5,6)9-15(2,3)4/h7-8,18H,9H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJLOZPBUPNSFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C(=C2)O)C(C)(C)CC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00604224 | |
| Record name | 2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol | |
CAS RN |
86725-93-1 | |
| Record name | 2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Thieno[3,2-c]pyridine-4-carbonitrile](/img/structure/B3359554.png)

![3-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B3359561.png)


![2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole](/img/structure/B3359579.png)
![2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole-5-carbaldehyde](/img/structure/B3359581.png)
![4-Chloro-1-methylpyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B3359584.png)
![4-methoxy-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3359589.png)
![8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine](/img/structure/B3359616.png)
